5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline
Overview
Description
5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the phenylamine core: The phenylamine core can be synthesized through a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to the phenyl ring.
Introduction of the piperazine moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the phenylamine core reacts with 4-methylpiperazine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as an antiproliferative agent against cancer cells.
Pharmacology: It is investigated for its effects on various biological targets, including its potential as an anti-inflammatory agent.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular signaling pathways. For example, it may inhibit serine/threonine-protein kinases, which play a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound also contains a phenylpiperazine skeleton and exhibits similar biological activities.
3-[3-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)quinoxalin-5-yl]phenol: Another compound with a phenylpiperazine structure, known for its potential pharmacological effects.
Uniqueness
5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16F3N3O |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C12H16F3N3O/c1-17-4-6-18(7-5-17)9-2-3-11(10(16)8-9)19-12(13,14)15/h2-3,8H,4-7,16H2,1H3 |
InChI Key |
JSDDKZHGXWUVHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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